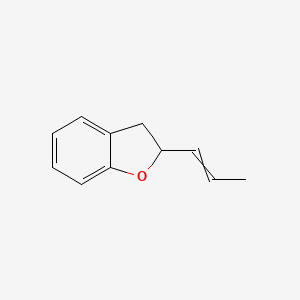![molecular formula C15H13AsN4O3 B14268255 {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid CAS No. 134249-28-8](/img/structure/B14268255.png)
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid is a chemical compound with the molecular formula C15H13AsN4O3 and a molecular weight of 372.21032 g/mol . This compound is characterized by its unique structure, which includes an arsonic acid group and an azo linkage connecting an aminoquinoline moiety to a phenyl ring .
Vorbereitungsmethoden
The synthesis of {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid typically involves the following steps:
Diazotization: The amino group of 8-aminoquinoline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-aminophenylarsonic acid under alkaline conditions to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The arsonic acid group can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of arsonate esters.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Wissenschaftliche Forschungsanwendungen
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific cellular pathways involved in diseases.
Industry: It is used in the development of dyes and pigments due to its azo linkage, which imparts vibrant colors to materials.
Wirkmechanismus
The mechanism of action of {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the azo linkage and aminoquinoline moiety can intercalate with DNA, disrupting cellular processes and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid include:
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzenesulfonic acid: This compound has a sulfonic acid group instead of an arsonic acid group, which affects its reactivity and biological activity.
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenylphosphonic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
134249-28-8 |
|---|---|
Molekularformel |
C15H13AsN4O3 |
Molekulargewicht |
372.21 g/mol |
IUPAC-Name |
[4-[(8-aminoquinolin-5-yl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C15H13AsN4O3/c17-13-7-8-14(12-2-1-9-18-15(12)13)20-19-11-5-3-10(4-6-11)16(21,22)23/h1-9H,17H2,(H2,21,22,23) |
InChI-Schlüssel |
ZFQLFJPACNKPCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


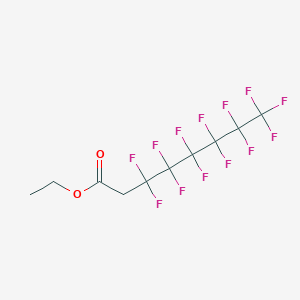
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
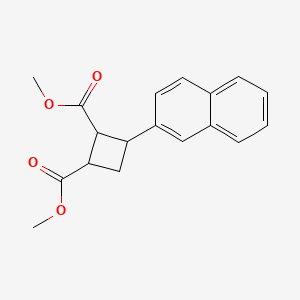
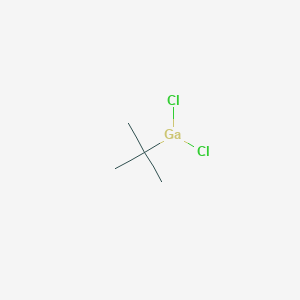
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
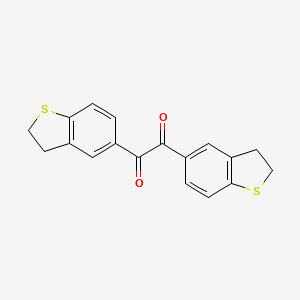
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
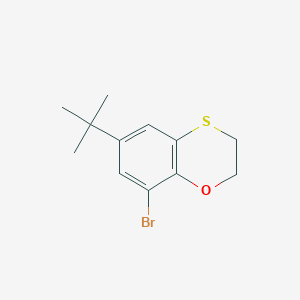
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
